![molecular formula C17H23N3O2 B1630506 (+)-Indolactam V CAS No. 84590-48-7](/img/structure/B1630506.png)
(+)-Indolactam V
Description
(+)-Indolactam V is a useful research compound. Its molecular formula is C17H23N3O2 and its molecular weight is 301.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Introduction to (+)-Indolactam V
This compound, a potent activator of protein kinase C (PKC), has garnered significant attention in the field of biochemical research due to its diverse applications in cellular signaling, pharmacology, and molecular biology. This compound is known for its ability to modulate various signaling pathways, making it a valuable tool in understanding cellular processes and potential therapeutic targets.
Protein Kinase C Activation
Mechanism of Action:
this compound acts primarily as an activator of PKC, a family of serine/threonine kinases that play crucial roles in various cellular functions, including growth, differentiation, and apoptosis. The compound facilitates the translocation of PKC from the cytosol to the plasma membrane, enhancing its activity in various cellular contexts .
Research Findings:
- Studies have demonstrated that this compound can induce significant changes in neuroblastoma cells by altering muscarinic receptor sensitivity and calcium mobilization .
- It has been shown to compete with phorbol esters for binding to PKC, indicating its potential as a substitute in experimental designs focused on PKC-related signaling pathways .
Pharmacological Studies
Potential Therapeutic Applications:
Research indicates that this compound may have implications in treating conditions influenced by PKC signaling, such as cancer and neurological disorders. Its ability to modulate NF-κB signaling has been explored in conjunction with other compounds like magnolol, suggesting potential synergies in therapeutic contexts .
Case Studies:
- A study highlighted the role of this compound in enhancing RGS2 protein levels through PKC activation, which could have implications for understanding stress responses and neuroprotection .
Structural Biology and Drug Design
Binding Interactions:
The structural optimization of ligands targeting PKC has been enhanced by insights gained from studies involving this compound. Research indicates that specific interactions between the indole ring of Indolactam V and amino acids within the PKCdelta domain are critical for binding affinity . This understanding aids in the design of more effective PKC inhibitors or activators.
Synthesis and Modification:
The synthesis of this compound has been streamlined through modular approaches, allowing researchers to explore various analogs with potentially improved pharmacological profiles . Such modifications may lead to compounds with enhanced selectivity or reduced side effects.
Cellular Signaling Research
Impact on Cellular Processes:
this compound has been utilized to dissect complex cellular signaling pathways. Its role in activating PKC has been linked to downstream effects on gene expression and cell proliferation, making it a critical component in studies aimed at unraveling the intricacies of cell signaling networks.
Experimental Applications:
Researchers have employed this compound in various experimental models to assess its impact on cell behavior under different physiological conditions. For instance, its effects on neuronal cells have provided insights into synaptic plasticity and neurodegenerative processes.
Summary Table of Applications
Properties
IUPAC Name |
(10R,13R)-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraen-11-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-10(2)16-17(22)19-12(9-21)7-11-8-18-13-5-4-6-14(15(11)13)20(16)3/h4-6,8,10,12,16,18,21H,7,9H2,1-3H3,(H,19,22)/t12-,16-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZOFMGZMUZSSK-MLGOLLRUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(CC2=CNC3=C2C(=CC=C3)N1C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C(=O)N[C@H](CC2=CNC3=C2C(=CC=C3)N1C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40233572 | |
Record name | 3H-Pyrrolo(4,3,2-gh)-1,4-benzodiazonin-3-one, 1,2,4,5,6,8-hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-, (2R,5R)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40233572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84590-48-7, 90365-56-3 | |
Record name | (+-)-Indolactam V | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084590487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3H-Pyrrolo(4,3,2-gh)-1,4-benzodiazonin-3-one, 1,2,4,5,6,8-hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-, (2R,5R)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40233572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-Indolactam� V | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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